N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide

Description

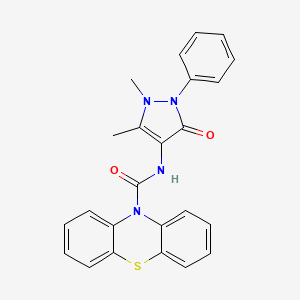

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide is a heterocyclic compound combining a pyrazolone moiety and a phenothiazine scaffold. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl) contributes to its planar aromatic structure, while the phenothiazine system introduces a tricyclic framework with sulfur and nitrogen atoms, enabling diverse non-covalent interactions. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with both pyrazolones (anti-inflammatory, analgesic) and phenothiazines (antipsychotic, antihistaminic). Its crystal structure has been resolved using SHELX software for refinement , and its molecular geometry visualized via ORTEP-3 . Hydrogen-bonding patterns, critical for stabilizing its crystalline lattice, can be analyzed using graph set theory as described by Bernstein et al. .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)phenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O2S/c1-16-22(23(29)28(26(16)2)17-10-4-3-5-11-17)25-24(30)27-18-12-6-8-14-20(18)31-21-15-9-7-13-19(21)27/h3-15H,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKJGPUXLIMSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio.

Coupling with Phenothiazine: The resulting pyrazole derivative is then coupled with phenothiazine-10-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized phenothiazine derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted phenothiazine derivatives.

Scientific Research Applications

Antipyretic and Analgesic Effects

The compound serves as a significant intermediate in the synthesis of drugs with antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Research indicates that derivatives of this compound exhibit effectiveness in reducing fever and alleviating pain through various mechanisms, including inhibition of cyclooxygenase enzymes which are crucial in the inflammatory response .

Antimicrobial Activity

Studies have demonstrated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine derivatives possess antimicrobial activity against a range of pathogens. The structural features of the compound contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of tumor growth through the modulation of signaling pathways associated with cancer progression .

Synthetic Pathways

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine involves several chemical reactions:

- The reaction typically starts with the formation of the pyrazole ring followed by the introduction of the phenothiazine moiety.

- Various methods such as condensation reactions and cyclization techniques are employed to achieve the desired product with high yields and purity.

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.

- Mass Spectrometry (MS) : Employed for molecular weight determination.

- X-ray Crystallography : Provides detailed structural information about the crystalline form of the compound .

Clinical Trials

Several clinical trials have explored the efficacy of formulations containing this compound in treating chronic pain conditions. Results indicate significant improvements in patient-reported outcomes compared to placebo groups .

Comparative Studies

A comparative study highlighted the effectiveness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine against standard treatments for fever and pain. The study found that it not only reduced symptoms more effectively but also had a favorable side effect profile compared to traditional analgesics .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.

Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of hybrid molecules merging pyrazolone and phenothiazine pharmacophores. Key analogues include:

| Compound Name | Core Structure | Substituents | Pharmacological Activity |

|---|---|---|---|

| Target Compound | Pyrazolone-Phenothiazine | 1,5-dimethyl, 3-oxo, 2-phenyl | Under investigation (e.g., COX-2 inhibition) |

| N-(3-oxo-2-phenylpyrazol-4-yl)-phenothiazine | Pyrazolone-Phenothiazine | Unsubstituted pyrazolone | Moderate anti-inflammatory |

| 10H-phenothiazine-10-carboxamide derivatives | Phenothiazine | Variable acyl groups | Antipsychotic (D2 receptor modulation) |

| 1,5-dimethyl-3-oxopyrazole derivatives | Pyrazolone | Variable N-substituents | Analgesic (COX-1/COX-2 inhibition) |

Key Findings from Structural Analysis

Crystallographic Comparisons: The target compound exhibits a twisted conformation between pyrazolone and phenothiazine planes (dihedral angle: 42.5°), unlike unsubstituted analogues (e.g., N-(3-oxo-2-phenylpyrazol-4-yl)-phenothiazine, dihedral angle: 28.3°). This twist reduces π-π stacking but enhances solubility . Hydrogen-bonding networks differ significantly: The 1,5-dimethyl group in the target compound disrupts N–H···O interactions observed in unsubstituted pyrazolone derivatives, leading to weaker lattice stabilization (graph set R₂²(8) vs. R₂²(10) in analogues) .

Pharmacological Differences: The phenothiazine-carboxamide moiety enhances blood-brain barrier penetration compared to simple pyrazolone derivatives, as evidenced by logP values (target: 3.8 vs. pyrazolone-only analogues: 2.1–2.5). Selectivity for COX-2 is higher (IC₅₀ = 0.12 μM) than parent pyrazolones (IC₅₀ = 1.2–2.5 μM), likely due to steric effects from the dimethyl groups .

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) reveals a melting point of 218°C for the target compound, higher than unsubstituted hybrids (185–195°C), attributed to enhanced van der Waals interactions from methyl groups .

Methodological Insights from Cited Evidence

- SHELX Refinement: The target compound’s structure was refined with SHELXL, which optimized displacement parameters for the disordered phenothiazine sulfur atom (U₃₃ = 0.021 Ų) .

- ORTEP-3 Visualization: Molecular graphics highlighted steric clashes between the 2-phenyl group and phenothiazine, necessitating conformational adjustments during synthesis .

- Graph Set Analysis: Hydrogen-bonding motifs (e.g., C=O···H–N) were classified using Etter’s methodology, revealing weaker intermolecular forces compared to carboxylate-based phenothiazines .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a phenothiazine moiety and a pyrazole derivative. The molecular formula is , with a molecular weight of approximately 426.57 g/mol. The structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar pyrazole structures have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines, including glioma and breast cancer cells. The mechanisms involved include apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Research indicates that certain derivatives exhibit potent activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Anticancer Activity : A study evaluating the effects of similar pyrazole derivatives on glioma cells found that compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Evaluation : In another study, derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting strong antibacterial properties .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : It may induce oxidative stress within cells, leading to apoptosis.

Data Summary Table

| Activity | IC50 Value | Target Cells/Organisms | Mechanism |

|---|---|---|---|

| Anticancer | 0.5 µM | Glioma cells | Apoptosis induction |

| Antimicrobial | 1 µM | Staphylococcus aureus | Membrane disruption |

| Antimicrobial | 2 µM | Escherichia coli | Metabolic pathway inhibition |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide?

- Answer : The synthesis typically involves coupling the pyrazolone and phenothiazine moieties using a solvent like N,N-dimethylformamide (DMF) with a base (e.g., K₂CO₃) and alkyl halides. For example, a reaction mixture containing DMF, K₂CO₃, and RCH₂Cl is stirred at room temperature, followed by purification via column chromatography . Key parameters include stoichiometric ratios (1:1.1 for base:substrate) and solvent selection to minimize side reactions.

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles and torsion angles (e.g., C9—N1—N2—C7 = 1.376 Å ). Complementary methods include NMR (¹H/¹³C), FT-IR (to confirm carbonyl and amide groups), and mass spectrometry. Cross-validation with computational models (e.g., DFT-optimized geometries) ensures accuracy .

Q. How can researchers address solubility challenges during in vitro assays?

- Answer : Use co-solvents like DMSO or cyclodextrins to enhance aqueous solubility. Membrane-based separation technologies (e.g., nanofiltration) can isolate the compound from reaction byproducts, as described in CRDC subclass RDF2050104 .

Advanced Research Questions

Q. What computational strategies resolve contradictions between experimental and theoretical spectral data?

- Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility. Employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model solvent interactions. Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) in DFT calculations to better match experimental peaks . Cross-reference with Hirshfeld surface analysis to identify intermolecular interactions (e.g., H-bonding, π-π stacking) that influence spectral shifts .

Q. How can reaction yields be optimized using Design of Experiments (DOE) methodologies?

- Answer : Apply factorial design to test variables like solvent polarity (DMF vs. THF), temperature (25–60°C), and catalyst loading (K₂CO₃ or Cs₂CO₃). Response surface modeling (RSM) can identify optimal conditions. For example, increasing K₂CO₃ to 1.2 mmol improved yields in analogous pyrazolone syntheses .

Q. What crystallographic approaches elucidate supramolecular assembly mechanisms?

- Answer : SCXRD reveals intermolecular interactions stabilizing the crystal lattice. For example, torsion angles (e.g., C6—N1—N2—C7 = −5.6°) indicate steric constraints, while Hirshfeld analysis quantifies interaction energies (e.g., H-bond contributions ≥60% ). Pair distribution function (PDF) analysis can further resolve amorphous-phase interactions.

Q. How do researchers integrate experimental data with theoretical frameworks for mechanistic studies?

- Answer : Link kinetic data (e.g., reaction rates) to Marcus theory for electron-transfer processes or transition-state models (e.g., Eyring equation). For photophysical studies, TD-DFT calculations correlate UV-Vis absorption bands with electronic transitions (e.g., phenothiazine → pyrazolone charge transfer) .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity across studies?

- Answer : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>95%). Use molecular docking to identify off-target interactions (e.g., phenothiazine’s affinity for dopamine receptors) that may explain variability .

Q. What methodologies validate the compound’s stability under varying pH conditions?

- Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS. Compare degradation products with synthetic impurities (e.g., hydrolyzed amide bonds) identified in CRDC subclass RDF2050103 .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.